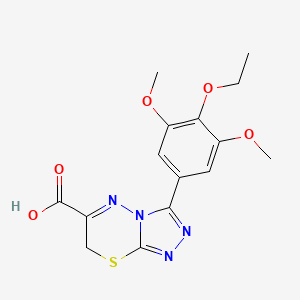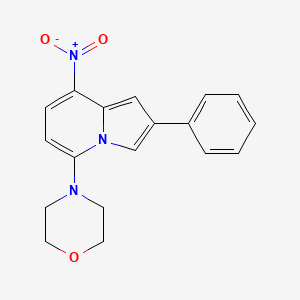
1-Nitro-N-phenylacridin-9-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitro-N-phenylacridin-9-amine is a compound belonging to the acridine family, characterized by its unique structure that includes a nitro group and a phenyl group attached to the acridine core. Acridine derivatives are known for their broad range of pharmaceutical properties and applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
The synthesis of 1-Nitro-N-phenylacridin-9-amine typically involves a multi-step process. One common method starts with the preparation of N-phenylanthranilic acid through an Ullmann reaction. This intermediate is then subjected to cyclization using phosphorus oxychloride (POCl3) to form 9-chloroacridine. Finally, nitration of the 9-chloroacridine yields this compound .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations include the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Nitro-N-phenylacridin-9-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent and conditions used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines and thiols. Major products formed from these reactions include amino derivatives, substituted acridines, and other functionalized acridine compounds .
Aplicaciones Científicas De Investigación
1-Nitro-N-phenylacridin-9-amine has a wide range of applications in scientific research:
Biology: Studied for its interactions with biological molecules, including DNA and proteins, due to its planar structure that allows intercalation.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of dyes, fluorescent materials, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 1-Nitro-N-phenylacridin-9-amine involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes like topoisomerase and telomerase, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound’s nitro group also plays a role in its biological activity, contributing to its ability to generate reactive oxygen species (ROS) that can damage cellular components .
Comparación Con Compuestos Similares
1-Nitro-N-phenylacridin-9-amine can be compared with other acridine derivatives, such as:
Amsacrine: An anticancer agent that also intercalates into DNA and inhibits topoisomerase II.
Triazoloacridone (C-1305): A compound with potent anticancer activity, known for its ability to inhibit topoisomerase I and II.
N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide (DACA): Another acridine derivative with anticancer properties, targeting DNA and related enzymes.
The uniqueness of this compound lies in its specific structural features, such as the nitro group and phenyl group, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
40239-67-6 |
|---|---|
Fórmula molecular |
C19H13N3O2 |
Peso molecular |
315.3 g/mol |
Nombre IUPAC |
1-nitro-N-phenylacridin-9-amine |
InChI |
InChI=1S/C19H13N3O2/c23-22(24)17-12-6-11-16-18(17)19(20-13-7-2-1-3-8-13)14-9-4-5-10-15(14)21-16/h1-12H,(H,20,21) |
Clave InChI |
IXBPZHYFIHSTFO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=C3C(=NC4=CC=CC=C42)C=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,6-Dimethylphenyl)-5-(pyridin-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12917038.png)


![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12917048.png)








![[(1S,2S)-1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethyl]azanium;tetrafluoroborate](/img/structure/B12917103.png)
![4-Hydroxy-3-phenyl-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione](/img/structure/B12917112.png)
